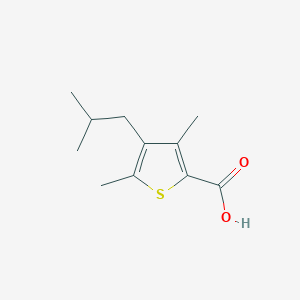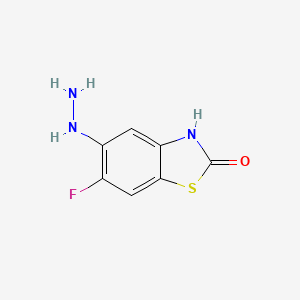
4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid is a thiophene derivative characterized by its unique structure, which includes an isobutyl group and two methyl groups attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions:
Gewald Reaction: Involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal-Knorr Synthesis: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods: Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common due to their mild reaction conditions and high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Applications De Recherche Scientifique
4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Mécanisme D'action
The mechanism of action of 4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups at positions 2 and 5.
4-Isobutylthiophene: A thiophene derivative with an isobutyl group at position 4.
Comparison: 4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid is unique due to the presence of both isobutyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to simpler thiophene derivatives, it may exhibit enhanced stability, solubility, and specific interactions with molecular targets .
Propriétés
Formule moléculaire |
C11H16O2S |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
3,5-dimethyl-4-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c1-6(2)5-9-7(3)10(11(12)13)14-8(9)4/h6H,5H2,1-4H3,(H,12,13) |
Clé InChI |
ISTNWBYTRLJCEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1CC(C)C)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-(4-Fluorophenoxy)-2-pyridyl]methanol](/img/structure/B8421976.png)

![8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8422001.png)

![6-Bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B8422009.png)








![3-[(4-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8422086.png)
